![molecular formula C15H22ClNO2 B5025753 4-[(3-chloro-1-adamantyl)carbonyl]morpholine](/img/structure/B5025753.png)

4-[(3-chloro-1-adamantyl)carbonyl]morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

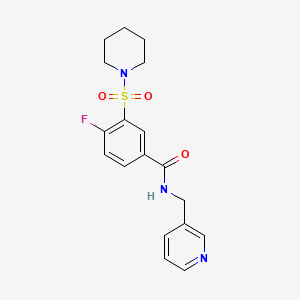

The compound “4-[(3-chloro-1-adamantyl)carbonyl]morpholine” is a morpholine derivative with an adamantyl carbonyl group attached at the 4-position of the morpholine ring. The adamantyl group is a bulky, three-dimensional structure derived from adamantane, a compound with a unique cage-like structure . The presence of the adamantyl group can impart unique physical and chemical properties to the compound.

Synthesis Analysis

While the specific synthesis for this compound isn’t available, it might involve the reaction of an appropriate adamantyl carboxylic acid or acid chloride with morpholine. Adamantyl-substituted compounds are often synthesized via reactions involving carbocation or radical intermediates .Molecular Structure Analysis

The adamantyl group is a rigid, three-dimensional structure that can impact the overall shape and properties of the molecule . The morpholine ring is a heterocyclic structure containing both nitrogen and oxygen atoms. The carbonyl group linking the adamantyl and morpholine moieties is a polar functional group that can participate in various chemical reactions.Chemical Reactions Analysis

The carbonyl group in this compound could potentially undergo nucleophilic addition reactions . The morpholine ring could also participate in electrophilic substitution reactions. The adamantyl group is generally quite inert, but under certain conditions, it might undergo substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The adamantyl group could impart significant steric bulk and influence the compound’s solubility and reactivity . The morpholine ring and carbonyl group could also contribute to the compound’s polarity and reactivity.Orientations Futures

The study and application of adamantyl-substituted compounds is an active area of research, with potential applications in medicinal chemistry, catalyst development, and nanomaterials . Further studies could explore the synthesis, characterization, and potential applications of this specific compound.

Mécanisme D'action

Target of Action

The primary target of ((1r,3s,5R,7S)-3-chloroadamantan-1-yl)(morpholino)methanone is Dipeptidyl peptidase 4 . This enzyme is involved in the breakdown of certain proteins and plays a key role in the regulation of the activity of hormones and other signaling molecules.

Mode of Action

It is believed to interact with its target, dipeptidyl peptidase 4, and modulate its activity . This interaction could lead to changes in the breakdown of specific proteins and the regulation of various cellular processes.

Biochemical Pathways

Given its target, it is likely to influence pathways related to protein degradation and hormone regulation . The downstream effects of these changes could include alterations in cellular signaling and function.

Result of Action

The molecular and cellular effects of ((1r,3s,5R,7S)-3-chloroadamantan-1-yl)(morpholino)methanone’s action would depend on the specific context of its use. Given its target, it could potentially influence a variety of cellular processes, including protein degradation and hormone regulation .

Propriétés

IUPAC Name |

(3-chloro-1-adamantyl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c16-15-8-11-5-12(9-15)7-14(6-11,10-15)13(18)17-1-3-19-4-2-17/h11-12H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESVVADNQWIQSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C23CC4CC(C2)CC(C4)(C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-tert-butyl 3'-ethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5025670.png)

![3-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5025677.png)

![2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoic acid](/img/structure/B5025679.png)

![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5025715.png)

![2-methoxyethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5025719.png)

![methyl 5-[4-(allyloxy)benzylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5025727.png)

![N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5025748.png)

![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5025751.png)

![(3-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5025755.png)

![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025762.png)

![4-{1-[2-(vinyloxy)ethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5025764.png)